Acetyl histidine
Overview
Description
N-Acetyl-L-histidine (monohydrate) is a derivative of the amino acid histidine. It is a prominent biomolecule found in the brain, retina, and lens of poikilothermic vertebrates, such as fish, amphibians, and reptiles . This compound plays a significant role as an osmolyte, helping to maintain cellular osmotic balance.
Mechanism of Action
Target of Action
Acetyl Histidine, also known as Ac-His-OH H2O, is a derivative of the essential amino acid L-histidine . The primary targets of this compound are likely to be similar to those of L-histidine, which plays unique roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system .
Mode of Action
For instance, it is involved in the synthesis of carnosine, histamine, and histidine-rich proteins . These molecules have specific functions that contribute to the overall physiological role of histidine.
Biochemical Pathways
Histidine, and by extension this compound, is involved in several biochemical pathways. It is a precursor for the synthesis of carnosine, a dipeptide that has antioxidant properties and plays a role in muscle function . Histidine is also converted into histamine, a neurotransmitter involved in immune response, digestion, and central nervous system function . Additionally, histidine participates in the synthesis of histidine-rich proteins and other derivatives .
Pharmacokinetics
It is known that n-acetylhistidine can be biosynthesized from l-histidine and acetyl-coa
Result of Action
The result of this compound’s action is likely to be similar to that of L-histidine, given that it is a derivative of this essential amino acid. L-histidine has unique roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system . These functions contribute to a wide range of physiological processes, including immune response, digestion, and central nervous system function.
Action Environment
The action of this compound, like that of L-histidine, can be influenced by various environmental factors. For instance, in the lens of poikilothermic vertebrates, N-acetyl-L-histidine exhibits a compartmentalized metabolism, suggesting that its action can be influenced by the specific cellular environment
Biochemical Analysis
Biochemical Properties
Acetyl histidine participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of N-acetylhistidine through the action of histidine N-acetyltransferase . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Acetyl-CoA plays a crucial role in many biochemical reactions, including the citric acid cycle and fatty acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-L-histidine (monohydrate) can be synthesized through the acetylation of L-histidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps such as recrystallization to obtain the monohydrate form .
Industrial Production Methods: Industrial production of N-Acetyl-L-histidine (monohydrate) involves large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: N-Acetyl-L-histidine (monohydrate) can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of strong reducing agents.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of N-Acetyl-L-histidine.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-Acetyl-L-histidine (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying acetylation reactions and the behavior of histidine derivatives.
Biology: Investigated for its role as an osmolyte in cellular processes and its distribution in various tissues.
Medicine: Explored for potential therapeutic applications, including its role in neuroprotection and as a biomarker for certain diseases.
Comparison with Similar Compounds
N-Acetyl-L-aspartate: Another acetylated amino acid found in the brain and eye, particularly in birds and mammals.
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in medical treatments.
N-Acetyl-L-methionine: Used in biochemical research and as a dietary supplement.
Comparison: N-Acetyl-L-histidine (monohydrate) is unique in its specific role as an osmolyte in poikilothermic vertebrates. Unlike N-Acetyl-L-aspartate, which is more prevalent in homeothermic vertebrates, N-Acetyl-L-histidine is primarily found in ectothermic species. Its function as a molecular water pump in the lens is also distinct from the roles of other acetylated amino acids .
Properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWSDQRXCOJSFC-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021292 | |
Record name | N-Acetyl-L-histidine Monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39145-52-3 | |
Record name | Acetyl histidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-L-histidine Monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYLHISTIDINE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2TC3X11O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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